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Compound of Interest

Compound Name: Canola oil fatty acid

Cat. No.: B1167183 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

stability of canola oil fatty acids during deep-frying experiments.

Frequently Asked Questions (FAQs)
Q1: What are the expected changes in the fatty acid profile of canola oil during deep-frying?

During deep-frying, the high temperatures, presence of oxygen, and water from the food lead

to complex chemical reactions that alter the fatty acid composition of canola oil.[1][2] The

primary changes you should expect to observe are:

Decrease in Polyunsaturated Fatty Acids (PUFAs): Linoleic acid (C18:2) and α-linolenic acid

(C18:3) are the most susceptible to degradation due to their multiple double bonds. Their

concentrations will decrease as frying time increases.[1][3][4] For instance, after 28 hours of

frying, linoleic and linolenic acid in canola oil were reported to decrease by 5.7% and 18.5%,

respectively.[1]

Relative Increase in Monounsaturated Fatty Acids (MUFAs) and Saturated Fatty Acids

(SFAs): As the more unsaturated fatty acids degrade, the relative concentration of the more

stable oleic acid (C18:1), a MUFA, and saturated fatty acids like palmitic acid (C16:0) and

stearic acid (C18:0) will increase.[3][5]
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Formation of Trans Fatty Acids: The high temperatures of deep-frying can cause the

isomerization of some of the natural cis-unsaturated fatty acids into trans-fatty acids.[6] For

example, frying with canola oil for seven hours a day for seven days at 185°C (365°F) can

increase the total trans-fatty acid content.[6]

Q2: What are the key chemical parameters to monitor for assessing canola oil degradation

during frying?

Several key chemical parameters are used to assess the thermo-oxidative degradation of

canola oil during deep-frying. These include:

Free Fatty Acids (FFA): An increase in FFA indicates hydrolysis of triglycerides.[1][2] The

initial FFA content of fresh canola oil is typically low, ranging from 0.04% to 0.06%.[1]

Peroxide Value (PV): This measures the concentration of primary oxidation products

(hydroperoxides). PV tends to increase in the initial stages of frying and may then decrease

as hydroperoxides decompose into secondary oxidation products.[7]

p-Anisidine Value (AV): This value indicates the level of secondary oxidation products, such

as aldehydes.

Total Polar Compounds (TPC): This is a comprehensive measure of all degradation

products, including oxidized and polymerized triglycerides.[8] Many regulatory bodies

consider a TPC level of 24-27% as the limit for safe human consumption.

Iodine Value (IV): This measures the degree of unsaturation of the oil. A decrease in IV

indicates a loss of double bonds due to oxidation, polymerization, or hydrogenation.[1]

Carbonyl Value (CV): This measures the total amount of carbonyl compounds, which are

secondary oxidation products that contribute to off-flavors.[7]

Q3: How do I prepare my used canola oil sample for fatty acid analysis by Gas

Chromatography (GC)?

For accurate quantification of fatty acids by Gas Chromatography (GC), the fatty acids in the

triglyceride structure need to be converted into their corresponding Fatty Acid Methyl Esters
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(FAMEs). This derivatization process is crucial because free fatty acids are highly polar and

can cause issues like peak tailing during GC analysis.[9] The general workflow involves:

Lipid Extraction (if necessary): If analyzing fatty acids absorbed by the fried food, a lipid

extraction step is required.

Saponification: The oil sample is treated with a strong base (e.g., sodium hydroxide in

methanol) to break the ester bonds of the triglycerides and release the fatty acids as salts.

Esterification/Transesterification: The fatty acid salts are then converted to FAMEs using a

reagent like boron trifluoride (BF₃) in methanol or methanolic HCl.[2][10]

Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.

Analysis by GC-FID: The extracted FAMEs are injected into a GC system equipped with a

Flame Ionization Detector (FID) for separation and quantification.[11]

Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC Chromatogram
for Fatty Acid Analysis

Possible Cause: Incomplete derivatization of fatty acids to FAMEs. Free fatty acids are polar

and can interact with the GC column, leading to tailing peaks.[9]

Troubleshooting Steps:

Verify Derivatization Reagent Quality: Ensure that your derivatization reagents (e.g., BF₃-

methanol) are fresh and have not expired.

Optimize Reaction Conditions: Check the reaction time and temperature for the

esterification step. Ensure they are sufficient for complete derivatization.

Ensure Anhydrous Conditions: Water can interfere with the derivatization reaction. Use

anhydrous solvents and reagents.

Column Check: The GC column itself might be contaminated or degraded. Consider

conditioning or replacing the column.
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Issue 2: Inconsistent or Non-reproducible Quantitative
Data for Fatty Acid Composition

Possible Cause 1: Inconsistent sample preparation.

Troubleshooting Steps:

Standardize Sample Aliquots: Use a precise method to measure the oil sample for each

analysis.

Internal Standard: Incorporate an internal standard (a fatty acid not naturally present in

canola oil, such as C13:0 or C19:0) at the beginning of the sample preparation process.

[11] This will help to correct for variations in extraction and derivatization efficiency.

Possible Cause 2: Variability in GC injection.

Troubleshooting Steps:

Autosampler Use: If available, use an autosampler for injections to ensure consistency.

Syringe Cleaning: Thoroughly clean the syringe between injections to prevent cross-

contamination.

Check Split Ratio: Ensure the split ratio is appropriate for the concentration of your

samples.

Issue 3: Peroxide Value (PV) Decreases After an Initial
Increase During Frying

This is an expected phenomenon and not necessarily an experimental error.

Explanation: The Peroxide Value (PV) measures the concentration of hydroperoxides, which

are primary oxidation products.[7] In the initial stages of frying, their formation rate is higher

than their decomposition rate, leading to an increase in PV. As frying continues at high

temperatures, these hydroperoxides become unstable and decompose into secondary

oxidation products (like aldehydes and ketones).[7] This decomposition leads to a decrease

in the measured PV.
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Recommendation: To get a complete picture of the oxidative status of the oil, it is crucial to

measure both primary (PV) and secondary (p-Anisidine Value) oxidation products. The

TOTOX value (2 * PV + p-AV) can provide a better overall assessment of oil rancidity.

Experimental Protocols
Protocol 1: Determination of Fatty Acid Composition by
Gas Chromatography (GC)
This protocol outlines the conversion of fatty acids in canola oil to FAMEs followed by GC

analysis.

Materials:

Used canola oil sample

Hexane

2M Methanolic KOH

Boron trifluoride (BF₃) in methanol (14%)

Saturated NaCl solution

Anhydrous sodium sulfate

Gas chromatograph with FID and a suitable capillary column (e.g., BPX-70)

Procedure:

Weigh approximately 25 mg of the oil sample into a screw-cap test tube.

Add 1.5 mL of 2M methanolic KOH.

Heat the mixture in a water bath at 70°C for 5-10 minutes, with occasional vortexing, until the

oil globule disappears.

Cool the sample to room temperature.
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Add 2 mL of BF₃-methanol reagent, cap the tube tightly, and heat at 70°C for 5 minutes.

Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

Vortex thoroughly and centrifuge to separate the layers.

Transfer the upper hexane layer containing the FAMEs to a clean vial containing a small

amount of anhydrous sodium sulfate to remove any residual water.

Inject 1 µL of the hexane layer into the GC-FID.

GC Conditions (Example):

Column: BPX-70, 30 m x 0.25 mm i.d., 0.25 µm film thickness

Carrier Gas: Helium at a flow rate of 1 mL/min

Injector Temperature: 250°C

Detector Temperature: 280°C

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to

240°C at 3°C/min, and hold for 15 minutes.

Split Ratio: 50:1

Protocol 2: Determination of Free Fatty Acids (FFA)
This protocol describes the titration method for determining the FFA content in used canola oil.

Materials:

Used canola oil sample

Solvent mixture: 95% ethanol and diethyl ether (1:1 v/v), neutralized.

Phenolphthalein indicator solution

0.1 M Potassium Hydroxide (KOH) solution, standardized.
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Procedure:

Weigh an appropriate amount of the oil sample (e.g., 5-10 g) into an Erlenmeyer flask.

Add 50-100 mL of the neutralized solvent mixture and a few drops of phenolphthalein

indicator.

Swirl to dissolve the sample completely.

Titrate the solution with standardized 0.1 M KOH solution until a faint pink color persists for

at least 30 seconds.

Record the volume of KOH used.

Calculation: FFA (% as oleic acid) = (V × M × 28.2) / W

Where:

V = Volume of KOH solution used (mL)

M = Molarity of the KOH solution

28.2 = 1/10th of the molecular weight of oleic acid

W = Weight of the oil sample (g)

Data Presentation
Table 1: Example of Changes in Fatty Acid Composition of Canola Oil During Deep-Frying (

g/100g of total fatty acids)
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Fatty Acid
Fresh Canola
Oil

After 10h
Frying

After 20h
Frying

After 30h
Frying

Palmitic (C16:0) 4.5 4.8 5.1 5.5

Stearic (C18:0) 2.0 2.2 2.4 2.7

Oleic (C18:1) 62.0 63.5 65.0 66.8

Linoleic (C18:2) 21.0 19.5 17.8 15.9

α-Linolenic

(C18:3)
9.5 8.0 6.7 5.1

trans-Fatty Acids <0.1 0.5 1.2 2.0

Table 2: Typical Changes in Chemical Quality Parameters of Canola Oil During Frying

Frying Time
(hours)

Free Fatty Acids
(%)

Peroxide Value
(meq O₂/kg)

Total Polar
Compounds (%)

0 0.05 1.2 3.5

10 0.25 8.5 10.2

20 0.50 12.0 18.5

30 0.85 9.0 25.5
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Caption: Workflow for Fatty Acid Analysis in Used Canola Oil by GC.
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Caption: Key Degradation Pathways of Canola Oil During Deep-Frying.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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